Product packaging for Modafinil(Cat. No.:CAS No. 68693-11-8)

Modafinil

Cat. No.: B1677378
CAS No.: 68693-11-8
M. Wt: 273.4 g/mol
InChI Key: YFGHCGITMMYXAQ-UHFFFAOYSA-N

Description

Modafinil (C₁₅H₁₅NO₂S) is a central nervous system (CNS) stimulant classified as a eugeroic (wakefulness-promoting agent) . Its primary research value lies in the study of sleep disorders, particularly narcolepsy, obstructive sleep apnea, and shift work sleep disorder . The precise mechanism of action is complex and not fully elucidated, but it is known to be a weak to moderate inhibitor of the dopamine transporter (DAT), thereby increasing extracellular dopamine levels in the brain . This mechanism is considered "atypical" compared to classic stimulants like amphetamine, as this compound demonstrates a lower potential for abuse and dependence . Beyond its wake-promoting effects, this compound is a valuable tool for investigating cognitive functions. Research explores its potential to enhance executive function, attention, and learning in various models . It also sees off-label research use in studying attention-deficit/hyperactivity disorder (ADHD), bipolar depression, and fatigue associated with medical conditions like multiple sclerosis . This compound is readily absorbed after oral administration, undergoes hepatic metabolism, and has an elimination half-life of approximately 12-15 hours . Researchers should note that it is a substrate and a moderate inducer of cytochrome P450 enzymes (particularly CYP3A4) and may decrease the serum concentrations of concomitant drugs metabolized by this system . This product is provided for research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO2S B1677378 Modafinil CAS No. 68693-11-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzhydrylsulfinylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGHCGITMMYXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023329
Record name Modafinil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Modafinil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014883
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble, Practically insoluble in water and cyclohexane. Sparingly to slightly soluble in methanol and acetone., 6.22e-01 g/L
Record name Modafinil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00745
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MODAFINIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7585
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Modafinil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014883
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Impurities

[(RS)-(diphenylmethyl)sulfinyl]acetic acid; 2-[(diphenylmethyl)sulfonyl]acetamide; methyl [(RS)-(diphenylmethyl)sulfinyl]acetate
Record name MODAFINIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7585
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white crystalline powder

CAS No.

68693-11-8, 112111-47-4, 112111-43-0
Record name Modafinil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68693-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Modafinil [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068693118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Modafinil, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Modafinil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00745
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name modafinil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759110
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Armodafinil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Armodafinil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name modafinil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751178
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Modafinil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Diphenylmethyl)sulfinyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MODAFINIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3UK8X3U3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MODAFINIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7585
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Modafinil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014883
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

164-166 °C, 164 - 166 °C
Record name Modafinil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00745
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MODAFINIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7585
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Modafinil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014883
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Neurobiological Mechanisms of Action of Modafinil

Neurotransmitter System Modulation

Modafinil (B37608) influences multiple neurotransmitter systems, including histamine (B1213489), norepinephrine (B1679862), serotonin (B10506), dopamine (B1211576), glutamate (B1630785), GABA, and orexin (B13118510) systems, contributing to its wake-promoting and cognitive effects. researchgate.netnih.govdroracle.airesearchgate.net

Dopaminergic System Interactions

The dopaminergic system plays a significant role in the effects of this compound, particularly concerning wakefulness and alertness. researchgate.netresearchgate.netnih.gov

Studies have shown that this compound inhibits the reuptake of dopamine by binding to the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels. researchgate.netdrugbank.comnih.govresearchgate.net This interaction is considered a key mechanism by which this compound promotes wakefulness. researchgate.netdrugbank.comnih.gov Research using positron emission tomography (PET) in humans has demonstrated that this compound significantly blocks DAT in areas such as the caudate, putamen, and nucleus accumbens, resulting in elevated extracellular dopamine in the striatum. researchgate.netnih.govsnmjournals.orgnih.gov

Table 1: this compound's Effect on DAT Occupancy and Extracellular Dopamine in Human Brain Regions

Brain RegionDAT Occupancy (% Inhibition of [¹¹C]cocaine binding potential)Extracellular Dopamine (% Decrease in [¹¹C]raclopride binding potential)
Caudate53.8% (95% CI, 43.9% to 63.6%; P < .001) nih.gov6.1% (95% CI, 1.5% to 10.8%; P = .02) nih.gov
Putamen47.2% (95% CI, 39.1% to 55.4%; P < .001) nih.gov6.7% (95% CI, 3.2% to 10.3%; P = .002) nih.gov
Nucleus Accumbens39.3% (95% CI, 30% to 49%; P = .001) nih.gov19.4% (95% CI, 5% to 35%; P = .02) nih.gov

While this compound inhibits DAT like classical psychostimulants such as cocaine and amphetamine, its interaction with the dopaminergic system exhibits notable differences. researchgate.netwikipedia.orgfrontiersin.org this compound is considered a weak, but selective, inhibitor of the dopamine transporter compared to cocaine or methylphenidate. researchgate.netfrontiersin.orgvice.comnih.gov Studies have shown that this compound is substantially less effective in stimulating dopamine levels than cocaine or methylphenidate at non-toxic doses. nih.gov Unlike classical stimulants, this compound shows a lower potential for causing euphoria, which is attributed to differences in how it interacts with dopamine transporters at a cellular level and its protracted pharmacodynamic response on extracellular dopamine. wikipedia.orgfrontiersin.orgvice.com Furthermore, this compound does not consistently maintain self-administration in animal models at doses that increase extracellular dopamine to levels greater than those elicited by self-administered doses of methylphenidate or cocaine, suggesting a lower abuse liability. researchgate.netnih.gov

Table 2: Comparison of this compound and Classical Psychostimulants on Dopamine System Interactions

FeatureThis compoundClassical Psychostimulants (Cocaine, Amphetamine)
DAT InhibitionYesYes
Potency at DATLow researchgate.netfrontiersin.orgvice.comnih.govHigh vice.comnih.gov
Efficacy in Stimulating Extracellular DALower than cocaine/methylphenidate nih.govHigher than this compound nih.gov
Potential for EuphoriaLow wikipedia.orgvice.comHigh wikipedia.orgvice.com
Self-Administration in Animal ModelsDoes not consistently maintain researchgate.netnih.govMaintains nih.gov
Pharmacodynamic Response on Extracellular DAProtracted frontiersin.orgRapid frontiersin.org

Dopaminergic D1 receptors are considered essential for the wakefulness induced by this compound. nih.govjneurosci.org Research using D2 receptor-deficient mice and D1 receptor-specific antagonists has indicated that both D1 and D2 receptors play a crucial role in the arousal effects of this compound. nih.govjneurosci.org Pretreatment with a D1 receptor antagonist has been shown to block the arousal effects of lower doses of this compound in wild-type mice and completely abolish this compound-induced wakefulness in D2 receptor knockout mice. nih.govjneurosci.orgnih.gov This suggests a cooperative or synergistic functional interaction between D1 and D2 receptors in mediating this compound's effects on wakefulness. nih.gov Furthermore, D1 receptor signaling appears to be essential for this compound's effects on locomotion and anxiety in certain animal models.

Differential Effects Compared to Classical Psychostimulants (e.g., Cocaine, Amphetamine)

Orexinergic (Hypocretin) System Activation

The orexinergic system, consisting of neurons in the lateral hypothalamus that produce orexin neuropeptides (orexin A and orexin B, also known as hypocretin-1 and hypocretin-2), is critically involved in regulating wakefulness and arousal states. drugbank.comwikipedia.orgimrpress.comscienceopen.com this compound is known to activate orexin neurons. drugbank.comimrpress.com This activation is thought to contribute significantly to this compound's wake-promoting properties. drugbank.comwikipedia.orgimrpress.com Studies have shown that this compound increases signaling within hypothalamic orexin pathways. wikipedia.org Activation of orexin neurons by this compound may be an important step in its mechanism of action, and the orexin system interacts with other neurotransmitter systems, including dopaminergic and histaminergic pathways, to promote wakefulness and attention. imrpress.comscienceopen.comqeios.com While some studies initially hypothesized that this compound's wakefulness-promoting effects were mediated by orexin, research in orexin-null mice surprisingly showed that this compound was more effective in increasing wakefulness in these mice than in wild-type littermates, suggesting that the presence of orexin is not strictly required for this effect, although orexin may mediate some of the alerting effects. nih.govnih.gov

Histaminergic System Stimulation

This compound also stimulates the histaminergic system, which is involved in promoting wakefulness. researchgate.netwikipedia.orgjneurosci.orgnih.govnih.govnih.gov this compound increases histamine release, particularly in the anterior hypothalamus. nih.govresearchgate.net This effect is thought to be indirect. nih.govresearchgate.netpreprints.org One proposed mechanism involves this compound attenuating inhibitory GABAergic input to histaminergic neurons in the tuberomammillary nucleus (TMN), thereby increasing their activity and histamine release. nih.govnih.govpreprints.org The orexinergic system appears to be involved in this process, as the this compound-induced increase in histamine release is reduced or abolished in the absence of functional orexin neurons, suggesting that this compound increases histaminergic tone via orexinergic neurons. nih.govpreprints.orgresearchgate.net Studies comparing this compound and methylphenidate have shown that the locomotor effects of this compound, but not methylphenidate, involve the central histaminergic systems. nih.gov

Table 3: Summary of this compound's Effects on Orexinergic and Histaminergic Systems

Neurotransmitter SystemThis compound EffectProposed MechanismKey Findings
Orexinergic (Hypocretin)Activates orexin neurons. drugbank.comimrpress.com Increases signaling in hypothalamic pathways. wikipedia.orgDirect or indirect activation of orexin neurons. imrpress.comContributes to wakefulness. drugbank.comwikipedia.orgimrpress.com May mediate some alerting effects. nih.gov Wakefulness effect observed even in orexin-null mice. nih.gov
HistaminergicStimulates histamine release, especially in the anterior hypothalamus. nih.govresearchgate.netIndirect; possibly via attenuation of GABAergic input to TMN neurons. nih.govnih.govpreprints.orgInvolved in wakefulness. researchgate.netwikipedia.orgjneurosci.orgnih.govnih.govnih.gov Effect is dependent on orexinergic system. nih.govpreprints.orgresearchgate.net Different from methylphenidate. nih.gov

Noradrenergic System Engagement

This compound influences the noradrenergic system, which plays a significant role in arousal and alertness. patsnap.comresearchgate.netnih.gov

Studies have investigated this compound's interaction with the norepinephrine transporter (NET). Some research indicates that this compound can inhibit norepinephrine uptake, leading to increased extracellular norepinephrine levels in certain brain regions. patsnap.comnih.govfrontiersin.org However, other studies suggest that this compound has weak or negligible affinity for the NET in vitro. wikipedia.orgnih.govresearchgate.netfrontiersin.org In vivo studies using PET imaging in rhesus monkeys have shown that this compound occupies thalamic NET sites. nih.gov Despite some evidence of NET interaction, the necessity of noradrenergic projections from the locus coeruleus for this compound's wake-promoting action has been questioned in animal models. nih.gov

Table 1: this compound Interaction with Norepinephrine Transporter (NET)

Study / MethodFindingCitation
In vivo PET imaging (rhesus monkeys)Occupies thalamic NET sites nih.gov
In vitro (HEK293 cells transfected with NET)Inhibited NE uptake with IC50 of 35.6 μM nih.gov
In vitro binding/uptake assaysWeak or negligible affinity for NET wikipedia.orgnih.govresearchgate.netfrontiersin.org
Animal studies (DSP-4 treatment)Noradrenergic projections not necessary for wake-promoting action nih.gov
In vivo microdialysis (medial hypothalamus)Increases extracellular NE levels researchgate.net

This compound has been suggested to have partial alpha-1B adrenergic agonist effects by directly stimulating these receptors. drugbank.com The wake-promoting effects of this compound can be attenuated by alpha-1 adrenergic receptor antagonists like prazosin. droracle.aifda.gov Some early research characterized this compound as a putative central alpha-1 adrenergic agonist. capes.gov.br Studies have explored the role of brain alpha-1B adrenoceptors in this compound-induced behavioral activity. frontiersin.org

Norepinephrine Transporter (NET) Interactions

Serotonergic System Modulation

This compound has been shown to modulate the serotonergic system. patsnap.comnih.govwikipedia.orgresearchgate.netnih.gov While some laboratory research indicates little to no direct affinity for serotonin transporters (SERT) wikipedia.orgnih.govresearchgate.netfrontiersin.org, studies have demonstrated that this compound can stimulate the serotonergic system in specific brain regions, such as the cortex, dorsal raphe nucleus, and amygdala, particularly at lower doses. nih.gov Elevated concentrations of serotonin can occur as an indirect effect following this compound administration, potentially due to increased extracellular dopamine activity. wikipedia.org this compound's impact on the serotonin system is believed to involve modulation of serotonin receptors and an indirect increase in serotonin levels, which may influence mood and cognitive function. patsnap.com It has been found that increasing serotonin levels within the synaptic cleft can lead to the activation of inhibitory 5HT1A receptors.

GABAergic System Inhibition and Modulation

This compound is known to influence the GABAergic system, primarily by decreasing levels of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain. patsnap.comresearchgate.netfrontiersin.orgeinj.orgnih.gov This reduction in GABAergic activity is thought to contribute to increased wakefulness and alertness by diminishing inhibitory signals. patsnap.com Studies have shown that this compound can inhibit the activity of GABA neurons in various brain regions, including the cerebral cortex, basal ganglia, medial preoptic area, and posterior hypothalamus in rats. nih.gov This effect may help cells recover their neurosecretory coupling mechanism after glutamate exposure, rather than simply stimulating additional GABA release. nih.gov The this compound-induced reductions in GABA may be dependent on catecholaminergic signaling and can be attenuated by serotonin 2 receptor antagonists. researchgate.netfrontiersin.org

Glutamatergic System Activation

This compound affects the glutamatergic system by increasing the release of glutamate, the primary excitatory neurotransmitter in the brain. patsnap.comwikipedia.orgresearchgate.netfrontiersin.orgeinj.orgconsensus.app This action is thought to enhance neuronal excitability and synaptic plasticity, processes critical for cognitive functions like learning and memory. patsnap.com Increased extracellular glutamate concentrations have been observed in brain regions such as the striatum and hippocampus following this compound administration. frontiersin.orgeinj.org This increase in glutamate release may be secondary to elevated extracellular dopamine. frontiersin.org Potentiation of glutaminergic synapses on hypocretin/orexin neurons and monoaminergic systems, alongside inhibitory effects on GABA, is considered a potential mediator of this compound's wakefulness-promoting and cognitive-enhancing effects. psychscenehub.com

Cellular and Molecular Mechanisms

Beyond its interactions with neurotransmitter systems, this compound's cellular and molecular mechanisms are being investigated. While the precise primary target remains elusive droracle.ainih.gov, this compound is known to bind to the dopamine transporter (DAT), inhibiting dopamine reuptake and increasing extracellular dopamine levels. patsnap.comdroracle.airesearchgate.netfrontiersin.orgdrugbank.comfrontiersin.orgpsychscenehub.comnih.govplos.org This interaction with DAT is considered central to its wake-promoting effects. psychscenehub.com this compound's affinity for DAT is relatively low compared to classical stimulants like cocaine or amphetamine, which may contribute to its distinct pharmacological profile and lower abuse potential. frontiersin.orgpsychscenehub.comnih.govplos.org

Research also suggests that this compound may enhance neuroelectrosecretory coupling in neurons, contributing to enhanced neurotransmitter release without directly stimulating neurons. nih.gov Studies have indicated that this compound can increase electrical coupling between cortical interneurons and between nerve cells in the inferior olivary nucleus by enhancing gap junction coupling. pnas.org This effect is mediated through a Ca2+/calmodulin protein kinase II (CaMKII)-dependent step. pnas.org this compound has also been shown to have antioxidative and neuroprotective effects, although their direct relation to its wake-promoting properties is not fully understood. researchgate.netnih.gov

Table 2: Key Molecular Targets and Interactions of this compound

Target / SystemInteraction / EffectCitation
Dopamine Transporter (DAT)Inhibition of dopamine reuptake; increased extracellular dopamine levels. Primarily binds here. patsnap.comdroracle.airesearchgate.netfrontiersin.orgdrugbank.comfrontiersin.orgpsychscenehub.comnih.govplos.org
Norepinephrine Transporter (NET)Some evidence of inhibition and occupancy; weak affinity in vitro. patsnap.comnih.govfrontiersin.orgnih.govresearchgate.net
Alpha-1B Adrenergic ReceptorPartial agonist effects; direct stimulation. droracle.aidrugbank.comfda.govcapes.gov.br
Serotonin Transporter (SERT)Little to no direct affinity; indirect modulation of serotonin levels and receptors. patsnap.comnih.govwikipedia.orgnih.govresearchgate.netfrontiersin.org
GABAergic SystemDecreases GABA levels; inhibits GABA neuron activity. patsnap.comresearchgate.netfrontiersin.orgeinj.orgnih.gov
Glutamatergic SystemIncreases glutamate release; activates glutamatergic circuits. patsnap.comwikipedia.orgresearchgate.netfrontiersin.orgeinj.orgconsensus.app
Gap JunctionsIncreases electrical coupling between neurons via CaMKII. pnas.org
Orexin (Hypocretin)May increase signaling within hypothalamic orexin pathways. patsnap.comdroracle.aiwikipedia.orgdrugbank.com
HistamineStimulates histamine systems. patsnap.comresearchgate.netdroracle.aijneurosci.orgnih.govfrontiersin.org

Neuroprotective Effects and Oxidative Stress Pathways

Studies suggest that this compound may exert neuroprotective effects, potentially mediated through the attenuation or prevention of oxidative stress. This compound has been shown to reduce levels of lipid peroxidation products and increase levels of reduced glutathione (B108866) in damaged neurons in preclinical models. nih.gov These findings indicate an ability to counteract oxidative damage. nih.gov this compound may also directly influence enzymes involved in the brain's free-radical scavenging system, such as glutathione peroxidase or superoxide (B77818) dismutase, thereby reducing free-radical levels. ekb.eg Another proposed mechanism involves the modulation of adenosine (B11128) levels in the brain, which may contribute to its antioxidant role. Research in a rotenone-induced model of neurodegeneration indicated that this compound decreased oxidative stress markers and increased levels of superoxide dismutase and catalase. ekb.egresearchgate.net

Data on this compound's Impact on Oxidative Stress Markers (Preclinical Model)

MarkerRotenone ControlThis compound TreatedChange (%)
MDA (nmol/g tissue)127.47 ± 4.5253.73 ± 1.37-57.87
Superoxide DismutaseDecreasedElevated-
CatalaseDecreasedElevated-

*Note: MDA data is for a specific dose (0.3 mg/kg) of this compound. ekb.eg Superoxide Dismutase and Catalase changes are qualitative observations. ekb.egresearchgate.net

Anti-inflammatory Effects

Recent evidence suggests that this compound may possess immunomodulatory and anti-inflammatory properties. researchgate.netnih.govtandfonline.com Studies in animal models of brain inflammation and neurodegenerative disorders, including systemic inflammation, methamphetamine-induced neuroinflammation, Parkinson's disease, brain ischemia, and multiple sclerosis, have indicated an anti-inflammatory effect. nih.govsci-hub.se this compound appears to act on resident glial cells and infiltrating immune cells, negatively affecting both innate and adaptive immune responses in the brain. nih.gov Preclinical studies have demonstrated that this compound can reduce pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6, while increasing anti-inflammatory factors like IL-10. researchgate.nettandfonline.comfrontiersin.org This inhibitory effect on pro-inflammatory cytokine release has been observed in various models, including atherosclerosis and inflammatory bowel disease. tandfonline.comsci-hub.se

Data on this compound's Impact on Inflammatory Markers (Preclinical Model of Sleep Deprivation)

MarkerSleep DeprivationThis compound Treated
IL-1βIncreasedReduced
TNF-αIncreasedReduced
IL-6IncreasedReduced
IL-10DecreasedIncreased

*Note: Data based on findings in a mouse model of sleep deprivation. frontiersin.org

Impact on Synaptic Plasticity and Neurogenesis, particularly Hippocampal Neurogenesis

This compound has been shown in preclinical settings to promote synaptic plasticity and neurogenesis, particularly within the hippocampus. frontiersin.orgresearchgate.net Sleep deprivation, for instance, can inhibit the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus, disrupting synaptic plasticity and leading to cognitive decline. frontiersin.org this compound treatment has been shown to upregulate BDNF expression in the hippocampus and enhance synaptic activity in sleep-deprived mice, potentially counteracting these negative effects. frontiersin.org Chronic this compound administration in a mouse model of menopause also restored attenuated hippocampal synaptic transmission and long-term potentiation, and increased the number of new neurons in the dentate gyrus. nih.gov The mechanisms underlying this compound's effects on hippocampal neurogenesis are still being investigated, but they may involve increased hippocampal activity. researchgate.net

Brain Region-Specific Activation and Functional Connectivity

Activation Patterns in Cortical and Subcortical Structures

This compound influences activity in various cortical and subcortical brain regions. It is known to act on subcortical structures such as the thalamus, hypothalamus, and amygdala, which are involved in regulating wakefulness. frontiersin.orgnih.gov this compound can also increase dopamine levels in the frontal cortex, a region important for cognitive performance. nih.gov Functional neuroimaging studies have indicated that this compound activates cortical and subcortical sites, including hypothalamic and thalamic regions. researchgate.net In sleep-deprived individuals, this compound has been shown to increase activation volumes in the medial wall, posterior parietal cortex (PPC), and lateral prefrontal cortex (LPC). oup.com

Functional Magnetic Resonance Imaging (fMRI) Studies on Brain Activity

fMRI studies have been instrumental in understanding this compound's effects on brain activity. These studies often assess changes in the blood-oxygen-level-dependent (BOLD) signal, which is correlated with neuronal activity. nih.gov Research using fMRI has shown that this compound can alter brain activation patterns during cognitive tasks. For example, in methamphetamine-dependent individuals, this compound improved learning performance and was associated with greater activation in the bilateral insula/ventrolateral prefrontal cortex and anterior cingulate cortices during a learning task. nih.gov In healthy individuals, this compound has been shown to increase activation in the alerting network, particularly in the occipital lobe. researchgate.net Some studies have also observed reduced BOLD signals in certain areas, such as the prefrontal cortex and anterior cingulate cortex during executive cognition tasks, and decreased amygdala reactivity to fearful stimuli. researchgate.net

This compound-Induced Changes in Functional Connectivity

This compound has been shown to modulate functional connectivity (FC) between different brain regions and networks, as revealed by resting-state fMRI (rs-fMRI) studies. In healthy elderly subjects, this compound promoted enhanced centrality in the bilateral primary visual (V1) cortex and increased FC between V1 and specific cerebellar (Crus I, Crus II, VIIIa lobule) and frontal (right inferior frontal sulcus and left middle frontal gyrus) regions. frontiersin.orgnih.gov These changes in cortico-cerebellar connectivity may be related to attention and executive functions. frontiersin.orgnih.gov In young healthy subjects, a single dose of this compound increased the activation of Frontal Parietal Control (FPC) and Dorsal Attention (DAN) networks. plos.org this compound has also been reported to enhance FC in the locus coeruleus-prefrontal cortex pathway, which is involved in attention and cognitive functions. plos.org Furthermore, this compound has been shown to increase FC between the right posterior insula and regions like the putamen, superior frontal gyrus, and anterior cingulate cortex. openfmri.orgplos.org Changes in FC between the fronto-parietal network (FPN) and default mode network (DMN) have also been observed with this compound administration. researchgate.net

Pharmacodynamics and Pharmacokinetics of Modafinil

Metabolism and Elimination Pathways

The major route of elimination for modafinil (B37608) is metabolism, primarily occurring in the liver, with subsequent excretion of metabolites in the urine. nih.govdrugbank.comfda.govfda.govdroracle.airesearchgate.net Approximately 90% of an administered dose is metabolized, and less than 10% is excreted as the unchanged parent compound. nih.goveuropa.eufda.govfda.govdroracle.airesearchgate.net Metabolism involves several pathways, including amide hydrolysis, S-oxidation, aromatic ring hydroxylation, and glucuronide conjugation. fda.govfda.gov

Amide hydrolysis is identified as a major metabolic pathway for this compound. nih.govscialert.netdroracle.airesearchgate.netscialert.net This non-CYP-related pathway is considered the most rapid in metabolizing this compound. droracle.ai Hydrolysis of this compound primarily yields this compound acid, which is a major circulating metabolite. fda.govfda.govwikipedia.orgiiab.me

The excretion of this compound and its metabolites is chiefly renal. nih.goveuropa.eufda.govfda.govdroracle.airesearchgate.net Approximately 80% of the administered radioactivity from radiolabeled this compound is recovered in the urine as metabolites within 11 days post-dose. fda.govfda.gov The largest fraction of the drug in urine is this compound acid, although at least six other metabolites are present in lower concentrations. fda.govfda.gov Less than 10% of the administered dose is excreted in the urine as unchanged this compound. nih.goveuropa.eufda.govfda.govdroracle.airesearchgate.net

Role of Amide Hydrolysis

Elimination Half-Life and Steady-State Characteristics

The effective elimination half-life of this compound after multiple doses is approximately 15 hours. nih.goveuropa.eufda.govfda.govdroracle.aimims.compsychscenehub.commedicines.org.uk This half-life is largely influenced by the longer-lived l-enantiomer (B50610) of this compound, as this compound is a racemic compound and its enantiomers have different pharmacokinetics. europa.eueuropa.eufda.govfda.govmedicines.org.uk At steady state, total exposure to the l-isomer is approximately three times greater than that of the d-isomer. fda.govfda.gov Apparent steady-state concentrations of total this compound and the l-isomer are typically reached within 2 to 4 days of once-daily dosing. nih.govfda.govfda.govpsychscenehub.com The pharmacokinetics of this compound are generally linear and time-independent within the dose range of 200 to 600 mg/day, with systemic exposure increasing proportionally with the dose. nih.goveuropa.eumedicines.org.uk

Data on this compound Pharmacokinetics:

ParameterValueSource
Peak Plasma Concentration (Tmax)2-4 hours nih.goveuropa.eufda.govhres.ca
Protein Binding~60% (mainly albumin) europa.eufda.govhres.cafda.gov
Volume of Distribution (Vd)~0.9 L/kg fda.govhres.cafda.gov
MetabolismPrimarily hepatic (~90%) nih.govdrugbank.comfda.govfda.govdroracle.airesearchgate.net
ExcretionPrimarily renal (as metabolites) nih.goveuropa.eufda.govfda.govdroracle.airesearchgate.net
Unchanged Drug Excreted in Urine< 10% nih.goveuropa.eufda.govfda.govdroracle.airesearchgate.net
Effective Elimination Half-Life~15 hours nih.goveuropa.eufda.govfda.govdroracle.aimims.compsychscenehub.commedicines.org.uk
Time to Steady State2-4 days nih.govfda.govfda.govpsychscenehub.com

Drug-Drug Interactions Mediated by Cytochrome P450 System

This compound has the potential to be a perpetrator of metabolic drug-drug interactions by altering CYP enzyme activity. drugbank.comnih.gov In vitro studies have shown that this compound can induce CYP1A2, CYP2B6, and CYP3A4 activities. nih.govfda.govdroracle.aipharmgkb.orgdrugbank.com Clinically, this compound has been found to affect the pharmacokinetics of drugs metabolized by CYP3A4. wikipedia.org Chronic administration of this compound has been shown to decrease the systemic exposure to CYP3A4 substrates such as ethinyl estradiol (B170435) and triazolam, suggesting induction of CYP3A4. openaccessjournals.comfda.govfda.govdrugbank.com

This compound is also a reversible inhibitor of CYP2C19. nih.govfda.govdroracle.aipharmgkb.orgdrugbank.commedsafe.govt.nz Co-administration of this compound with drugs largely eliminated via the CYP2C19 pathway, such as diazepam and phenytoin, may lead to increased circulating levels of these compounds. fda.govmedsafe.govt.nzdrugs.comdrugs.com While in vitro data suggested suppression of CYP2C9, a clinical study in healthy volunteers did not show a significant effect of chronic this compound treatment on the pharmacokinetics of warfarin, a CYP2C9 substrate. fda.gov

The potential for this compound to affect the metabolism of co-administered drugs necessitates careful consideration, particularly for drugs with a narrow therapeutic index. drugs.com

Sex-Specific Pharmacokinetic Differences

Sex-specific pharmacokinetic differences have been observed with this compound. Some studies indicate higher bioavailability and mean peak plasma concentrations (Cmax) in women compared to men following a single oral dose. wikipedia.org For instance, in one study with a single 200 mg oral dose, the mean Cmax was 5.2 mg/L in women versus 4.2 mg/L in men (p < 0.05). wikipedia.org This difference persisted even after adjusting for body weight. wikipedia.org The clearance of this compound has been reported to be approximately 30% higher in men than in women, resulting in significantly higher plasma concentrations in women after a single dose. wikipedia.org

However, other research suggests that the pharmacokinetics of this compound are not affected by gender. fda.govfda.gov A study in healthy young Chinese volunteers found that Cmax and area under the curve (AUC0-∞) for this compound were higher in women compared to men (p < 0.01), while no significant sex difference was noted in total body weight-normalized oral clearance. semanticscholar.orgbjmu.edu.cn The main pharmacokinetic parameters of the metabolite this compound acid were also higher in females than in males. bjmu.edu.cn These findings suggest that sex can have a significant impact on the metabolism of this compound and its acid metabolite. bjmu.edu.cn

The potential reasons for these observed sex differences may involve variations in cytochrome P450 (CYP) enzyme activity, particularly CYP3A4, which is involved in this compound metabolism. semanticscholar.org Some evidence suggests that young women may have approximately 1.4 times the CYP3A4 activity of men, potentially leading to faster elimination of this compound and this compound acid in females, although with shorter half-lives for females than males in that specific study. semanticscholar.org

Here is a table summarizing pharmacokinetic parameters by sex from one study:

ParameterMales (mean ± SD)Females (mean ± SD)Statistical Significance
Cmax (μg/mL)4.39 ± 0.535.86 ± 1.23Significant (p < 0.01)
AUC0-∞ (μg·h/mL)65.36 ± 13.9371.74 ± 16.48Significant (p < 0.01)
t1/2β (h)15.19 ± 3.0514.48 ± 3.95Not specified
This compound Acid Cmax (μg/mL)2.68 ± 0.523.56 ± 0.57Significant
This compound Acid AUC0-∞ (μg·h/mL)29.99 ± 6.0534.53 ± 6.41Significant
This compound Acid t1/2β (h)6.46 ± 1.315.35 ± 1.46Not specified

Impact of Renal and Hepatic Impairment on Pharmacokinetics

Renal and hepatic impairment can significantly influence the pharmacokinetics of this compound. Severe chronic renal failure (creatinine clearance ≤ 20 mL/min) does not appear to significantly alter the pharmacokinetics of the parent compound this compound following a single 200 mg dose. fda.govfda.govdrugs.comeuropa.eumedsafe.govt.nzeuropa.eu However, exposure to this compound acid, an inactive metabolite, is substantially increased, showing a 9-fold increase compared to individuals with normal renal function. fda.govfda.govdrugs.comeuropa.eumedsafe.govt.nzeuropa.eu

Hepatic impairment has a more pronounced effect on this compound pharmacokinetics. In patients with cirrhosis of the liver, the oral clearance of this compound is decreased by approximately 60% compared to healthy individuals. fda.govmdpi.comfda.govdrugs.comeuropa.eu This reduced clearance leads to a doubling of steady-state this compound concentrations in these patients. fda.govfda.goveuropa.eu Studies in patients with cirrhosis, including those with stage B or C according to Child criteria, have demonstrated this significant decrease in clearance. fda.govfda.gov

The major route of this compound elimination is metabolism, primarily in the liver, followed by renal excretion of metabolites. rxlist.comfda.govnih.govscialert.netresearchgate.net Less than 10% of an administered dose is typically excreted unchanged in the urine. rxlist.comfda.goveuropa.eueuropa.eunih.govscialert.nettherecoveryvillage.com The metabolism involves pathways such as hydrolytic deamidation, S-oxidation, aromatic ring hydroxylation, and glucuronide conjugation, with CYP3A4 playing a significant role. rxlist.comfda.govmdpi.comnih.govscialert.netnih.gov Impairment of hepatic function directly impacts these metabolic processes, leading to decreased clearance and increased systemic exposure to this compound.

Influence of P-glycoprotein on this compound Pharmacokinetics

P-glycoprotein (P-gp), an efflux transporter, may play a role in the transport of this compound. In vitro studies have investigated the interaction of this compound and its enantiomers with P-gp. One study using P-gp overexpressing cells (LLC-PK1/MDR1) showed that treatment with a P-gp inhibitor (PSC833) resulted in increased intracellular accumulation of both d-modafinil and l-modafinil. nih.govnih.gov Specifically, PSC833 treatment led to 52.9% and 45.6% increases in d-modafinil and l-modafinil accumulation, respectively, in these cells. nih.gov

Furthermore, the transport rate of l-modafinil across cell monolayers in the basolateral-to-apical direction (efflux) was found to be significantly higher than in the apical-to-basolateral direction (absorption). nih.govnih.gov Coincubation with the P-gp inhibitor significantly decreased the transport of l-modafinil in the efflux direction. nih.govnih.gov These findings suggest that l-modafinil, and potentially d-modafinil, may be substrates for P-gp. nih.govnih.gov

This compound is a wake-promoting compound that has been investigated for its potential cognitive-enhancing effects in various populations, including healthy individuals who are not sleep-deprived. Research in this area has explored its impact across a range of cognitive domains, with findings often varying depending on the complexity of the tasks used in studies.

Cognitive Effects of Modafinil in Research Settings

Effects in Non-Sleep-Deprived Individuals

Specific Cognitive Domain Improvements

Reaction Time and Psychomotor Vigilance

Studies have examined the impact of modafinil (B37608) on reaction time and psychomotor vigilance. In healthy, non-sleep-deprived individuals, this compound has been reported to enhance performance on tasks measuring symbol substitution reaction times einj.org. Research using the Psychomotor Vigilance Test (PVT) has indicated that this compound can improve vigilance and reaction time, as indexed by fewer lapses and faster reaction times, particularly during simulated night shifts nih.govresearchgate.net. One study noted that this compound improved the cognitive performance on a test of attentional vigilance measuring the ability to sustain attention over time when stimuli were presented at varying interstimulus intervals nih.gov.

Effects in Sleep-Deprived Individuals

This compound has been extensively studied for its effects on cognitive performance in sleep-deprived individuals, where its benefits are often more noticeable compared to well-rested individuals wikipedia.org. It has been shown to be an effective countermeasure to the adverse effects of sleep deprivation on cognitive functions aasm.org.

Studies have documented beneficial effects of this compound on cognitive performance in human subjects who have been experimentally sleep-deprived nih.govresearchgate.net. This compound has been found to improve psychomotor and cognitive performance during sleep deprivation, especially during the circadian nadir in performance researchgate.net. Research indicates that administering this compound to treat fatigue associated with inadequate sleep can lead to significant improvement over placebo on measures like the Psychomotor Vigilance Task (PVT), as well as tests of reaction time, mental addition, and short-term memory dtic.mil. In sleep-deprived mice, this compound has been shown to improve learning and memory and alleviate cognitive impairment frontiersin.org.

A study investigating the effects of this compound on working memory in sleep-deprived men found that performance was enhanced by this compound at an intermediate level of task difficulty aasm.org. This enhancement was associated with the recruitment of increased cortical activation volumes aasm.org.

Preclinical Studies on Cognitive Enhancement in Animal Models

Preclinical studies using animal models, primarily rodents, have investigated the potential cognitive-enhancing effects of this compound einj.orgsafepaw.com. These studies aim to understand the mechanisms by which this compound influences learning, memory, attention, and impulsivity safepaw.com.

Learning and Working Memory Tasks in Rodents

Research in rodents has explored the effects of this compound on learning and working memory. Studies have reported that this compound treatment enhanced performance in sequential alternation tasks and improved spontaneous alternation behavior in mice, suggesting an enhancement of working memory einj.org. Chronic this compound administration has also been shown to improve Y-maze learning performance in healthy adult rats in a dose-dependent manner einj.orgeinj.org. This compound has been reported to improve delay-dependent working memory in mice and enhance performance in serial spatial discrimination reversal T-maze tasks frontiersin.org. Studies using the radial arm maze have also shown that this compound can decrease working memory errors in rats frontiersin.org.

Data from a study on Y-maze learning performance in rats with chronic this compound administration:

This compound Dose (mg/kg)Days to Reach Learning Criterion (Mean ± SD)Total Trials (Mean ± SD)
0 (Control)--
1006.0 ± 0.091.50 ± 8.47
2004.0 ± 0.059.25 ± 12.70
3004.0 ± 0.058.13 ± 8.61

Note: Data extracted from snippet einj.org. The control group data was not explicitly provided in the snippet in this format.

Spatial Learning and Fear Conditioning

The effects of this compound on spatial learning and fear conditioning have also been investigated in animal models. Daily this compound administration before training has been shown to improve learning on serial spatial discrimination reversal tasks and acquisition on the Morris water maze in rodents einj.orgnih.gov. Chronic this compound administration has resulted in favorable performance in visuospatial tasks einj.org. This compound has also been shown to improve performance of spatial memory in a Morris water maze and fear memory using contextual fear conditioning frontiersin.org. However, this compound has been observed to have no effect on cued fear memory einj.org.

Therapeutic Research Applications of Modafinil

Neurological Disorders

Sleep Disorders

Narcolepsy

Research has consistently shown modafinil (B37608) to be effective in treating excessive daytime sleepiness (EDS) associated with narcolepsy. sleepreviewmag.comnih.govnih.govresearchgate.netneurology.orgcda-amc.ca Clinical trials have utilized objective measures such as the Multiple Sleep Latency Test (MSLT) and the Maintenance of Wakefulness Test (MWT), as well as subjective assessments like the Epworth Sleepiness Scale (ESS), to evaluate this compound's impact. sleepreviewmag.comnih.govresearchgate.netneurology.orgcda-amc.ca

In a 9-week, randomized, placebo-controlled, double-blind trial involving 271 patients with narcolepsy, this compound treatment resulted in significant improvement in both objective measures of EDS (MSLT and MWT) and patient self-assessment of sleepiness (ESS). nih.govresearchgate.netneurology.org The Clinical Global Impression of Change, an independent clinician assessment, also indicated a significant reduction in the level of illness. nih.govresearchgate.net

Another review of clinical trials in patients with narcolepsy indicated that this compound 200 or 400 mg/day for 9 weeks significantly increased daytime sleep latency and reduced daytime sleepiness compared with placebo. nih.gov While effective against EDS, this compound did not demonstrate efficacy against cataplexy in these studies. nih.gov Preliminary data suggested that the tolerability of this compound was maintained over a longer term of 40 weeks, with around 75% of subjects with moderate-to-severe narcolepsy reporting near-normal ESS scores after this period. sleepreviewmag.com Their disease severity, as measured by the Clinical Global Impression of Change, was reported to be more than 80% improved. sleepreviewmag.com

Studies have also explored different dosing regimens of this compound in narcolepsy patients experiencing residual evening sleepiness. psychiatryonline.org Investigations comparing once-daily and split-dose regimens found that split doses, particularly 600 mg total daily dose administered as a split dose, and 400 mg administered either once daily or as a split dose, were significantly more effective in maintaining wakefulness throughout the day compared to a 200 mg once-daily regimen in patients with late-day sleepiness. psychiatryonline.org All this compound regimens improved wakefulness as demonstrated by reductions in mean ESS total scores from baseline. psychiatryonline.org

A randomized, crossover, double-blind placebo-controlled trial involving patients with narcolepsy and idiopathic hypersomnia assessed the effect of this compound on real driving performance. oup.comresearchgate.net this compound significantly reduced the mean number of Inappropriate Line Crossings and improved the Standard Deviation of Lateral Position of the vehicle compared to placebo. oup.comresearchgate.net Mean sleep latency on the MWT significantly correlated with the mean number of Inappropriate Line Crossings. oup.comresearchgate.net

Data from clinical trials in narcolepsy:

MeasureThis compound vs. Placebo Improvement (Approximate)Source(s)
Multiple Sleep Latency Test (MSLT)Significant increase in sleep latency nih.govresearchgate.netneurology.org
Maintenance of Wakefulness Test (MWT)Significant improvement in wakefulness nih.govresearchgate.netneurology.org
Epworth Sleepiness Scale (ESS)Significant reduction in sleepiness nih.govresearchgate.netneurology.org
Clinical Global Impression of Change (CGI-C)Significant reduction in illness severity sleepreviewmag.comnih.govresearchgate.net
Nighttime Sleep ParametersNot adversely affected nih.govresearchgate.netneurology.org
CataplexyNo significant effect nih.gov
Obstructive Sleep Apnea-Hypopnea Syndrome (OSAHS)

This compound has been investigated as an adjunct therapy for excessive daytime sleepiness in patients with OSAHS who have residual sleepiness despite standard treatments such as continuous positive airway pressure (CPAP). nih.govsleepreviewmag.comresearchgate.netatsjournals.orgaasm.orgersnet.org

Meta-analyses of randomized controlled trials have indicated that this compound significantly improves both subjective and objective measures of daytime sleepiness in patients with OSA. researchgate.netersnet.org One meta-analysis involving 11 RCTs of this compound in 723 patients with OSA showed a significant improvement in Epworth Sleepiness Scale scores (weighted mean difference [WMD], -2.96) and a significant prolongation of sleep latency on the Maintenance of Wakefulness Test (WMD, 2.51 minutes) compared to placebo. researchgate.net Another meta-analysis including this compound and arthis compound (B1684309) studies in OSA reported a reduction in ESS scores by 2.2 points and an improvement in MWT by 3 minutes over placebo. ersnet.org

A double-blind placebo-controlled study in Japanese patients with OSAS on optimal nCPAP treatment and residual excessive sleepiness (ESS ≥ 11) found that this compound significantly improved mean change in ESS total score (-6.6 vs -2.4 with placebo) and sleep latency on MWT (+2.8 vs -0.4 minutes with placebo). aasm.org The percentage of patients whose ESS score normalized (< 11) was significantly higher in the this compound group (69.2%) compared to the placebo group (30.6%) at the final assessment. aasm.org

Research suggests that this compound treatment improves subjective and objective measures of daytime sleepiness and does not compromise CPAP use in patients with OSA. atsjournals.org

Data from studies in OSAHS:

MeasureThis compound vs. Placebo Improvement (Approximate)Source(s)
Epworth Sleepiness Scale (ESS)Significant reduction in sleepiness (WMD: -2.96) researchgate.netersnet.org
Maintenance of Wakefulness Test (MWT)Significant increase in sleep latency (WMD: 2.51 mins) researchgate.netersnet.org
Functional Outcomes of Sleep Questionnaire (FOSQ)Improved total and subscale scores nih.gov
Clinical Global Impression of Change (CGI-C)Significant improvement in clinical condition nih.goversnet.org
Shift Work Sleep Disorder (SWSD)

This compound has been evaluated for its effectiveness in treating excessive sleepiness in individuals with shift work sleep disorder, a condition characterized by excessive sleepiness during the night shift and insomnia during the day. nih.govjwatch.orgnih.govnih.gov

A 3-month, double-blind trial involving 209 patients with SWSD demonstrated that this compound treatment resulted in a modest but significant improvement in mean nighttime sleep latency compared to placebo. jwatch.orgnih.gov A higher percentage of patients receiving this compound showed improvement in their clinical symptoms. jwatch.orgnih.gov Patients treated with this compound also experienced a reduction in the frequency and duration of lapses of attention during nighttime performance testing. jwatch.orgnih.gov Despite these benefits, patients in the study continued to experience excessive sleepiness and impaired performance at night. jwatch.orgnih.gov this compound did not adversely affect daytime sleep in these patients. jwatch.orgnih.govnih.gov

A 12-week study evaluating the effects of this compound on patient functioning and quality of life in patients with SWSD found that this compound significantly improved mean FOSQ total scores and SF-36 mental component scores relative to placebo. nih.gov

Data from studies in SWSD:

MeasureThis compound vs. Placebo Improvement (Approximate)Source(s)
Nighttime Sleep Latency (MSLT)Modest but significant improvement jwatch.orgnih.gov
Clinical Global Impression of Change (CGI-C)Higher percentage of patients improved jwatch.orgnih.gov
Psychomotor Vigilance Test (PVT)Reduced lapses of attention jwatch.orgnih.gov
Functional Outcomes of Sleep Questionnaire (FOSQ)Significant improvement in total score nih.gov
SF-36 Mental Component ScoresSignificant improvement nih.gov
Daytime SleepNot adversely affected jwatch.orgnih.govnih.gov
Idiopathic Hypersomnia

Research into the use of this compound for idiopathic hypersomnia (IH), a disorder characterized by excessive daytime sleepiness without a known cause, has also been conducted. sleepreviewmag.comoup.comresearchgate.netnih.govresearchgate.net

A review of medications for daytime sleepiness in individuals with IH identified two placebo-controlled trials that compared this compound with placebo in patients with IH without long sleep time. nih.govresearchgate.net These studies, involving a total of 102 participants, indicated that this compound significantly improved self-reported sleepiness on the Epworth Sleepiness Scale compared to placebo. nih.gov Ability to remain awake on the Maintenance of Wakefulness Test was also significantly improved with this compound. nih.gov this compound also significantly improved disease severity on the Clinical Global Impression of Severity scale and resulted in a greater proportion of participants rated as "much improved" or "very much improved" on the Clinical Global Impression of Change. nih.gov

One randomized, double-blind, placebo-controlled study specifically in patients with IH without long sleep time found that this compound decreased subjective sleepiness significantly and improved mean sleep latency in the MWT, although the MWT improvement was not statistically significant in this particular study. researchgate.net The Clinical Global Impression improved significantly. researchgate.net Sleep diaries indicated decreases in the number of naps and duration of daytime sleepiness, as well as increases in feeling refreshed in the morning and significant improvement in performance and reduction in exhaustion during the day. researchgate.net

A pragmatic clinical trial comparing this compound and amphetamine-dextroamphetamine for the treatment of IH (and narcolepsy type 2) found that Epworth Sleepiness Scale scores were improved a similar amount by both treatments. aasm.org

Data from studies in Idiopathic Hypersomnia:

MeasureThis compound vs. Placebo Improvement (Approximate)Source(s)
Epworth Sleepiness Scale (ESS)Significant reduction in sleepiness nih.govresearchgate.net
Maintenance of Wakefulness Test (MWT)Significant increase in sleep latency (in some studies) nih.govresearchgate.net
Clinical Global Impression of Severity (CGI-S)Significant improvement in disease severity nih.gov
Clinical Global Impression of Change (CGI-C)Greater proportion of patients improved nih.govresearchgate.net
Daytime Sleepiness (Diary)Decreased frequency and duration researchgate.net
Feeling Refreshed (Diary)Increased researchgate.net
Performance/Exhaustion (Diary)Improved performance, reduced exhaustion researchgate.net
Animal Models of Sleep-Disordered Breathing

Animal models have been utilized to investigate the effects of this compound on sleep-disordered breathing and associated hypersomnolence. nih.govnih.govoup.comoup.com The English bulldog is recognized as a natural animal model of sleep-disordered breathing (SDB), exhibiting hypersomnolence and disordered breathing episodes, particularly during REM sleep. nih.govoup.comoup.com

A study in English bulldogs investigated the effects of this compound on hypersomnolence and REM SDB. nih.govoup.comoup.com The findings indicated that this compound significantly alleviated hypersomnolence in the bulldogs. nih.govoup.comoup.com This was evidenced by a dramatic decrease in mean total sleep time (from a control value of 50.5% to 8.3% with this compound) and a significant increase in mean sleep latency (from a control value of 71.0 minutes to 346.6 minutes with this compound). nih.govoup.comoup.com The study obtained limited data on the effect of this compound on SDB itself because the drug either greatly diminished or entirely eradicated REM sleep in all five dogs. nih.govoup.comoup.com This suggests a potent wake-promoting effect that impacted the sleep stage where SDB episodes are most frequent and severe in this model. nih.govoup.comoup.com

Data from Animal Models of Sleep-Disordered Breathing (English Bulldogs):

MeasureControl Value (Mean ± SD)This compound Value (Mean ± SD)Statistical SignificanceSource(s)
Total Sleep Time50.5% ± 15.3%8.3% ± 6.6%p ≤ 0.005 nih.govoup.comoup.com
Sleep Latency71.0 ± 40.0 minutes346.6 ± 104.7 minutesp ≤ 0.005 nih.govoup.comoup.com
REM SleepPresentGreatly diminished or eradicatedNot specified as p-value nih.govoup.comoup.com

Neurodegenerative Diseases

Neurodegenerative diseases are characterized by the progressive loss of structure or function of neurons. This compound has been studied for its potential to address some of the debilitating symptoms associated with these conditions, including fatigue and cognitive deficits.

Alzheimer's Disease and Dementia

Research into this compound's effects in Alzheimer's disease and other dementias is ongoing, with a focus on symptoms like apathy and cognitive decline. Catecholamine deficiency is a characteristic of many dementias, and this compound is thought to trigger an elevation in catecholamine levels, which has led to the postulation of its role in controlling dementia symptoms. acnr.co.uk Trials in patients with Dementia with Lewy Bodies (DLB) have shown improvements in subjective attention span and alertness with this compound compared to placebo. acnr.co.uk A preliminary study involving patients with DLB or Parkinson's Disease Dementia (PDD) indicated mild to moderate improvement in performance on cognitive assessments following this compound consumption. acnr.co.uk These investigations included assessments of psychomotor vigilance, reaction, and reflexive attention tasks. acnr.co.uk Despite some evidence for symptomatic improvement, clinicians have reported limited changes seen in practice at this stage, and most trials are preclinical. acnr.co.uk Some case reports have also described the exacerbation of psychotic symptoms due to this compound's dopaminergic effects. acnr.co.uk Apathy is a common symptom in Alzheimer's patients, severely impacting cognitive decline, particularly executive function and the ability to plan. psychiatryonline.org While some physicians have prescribed this compound for apathy, there is limited evidence on its effectiveness beyond individual case reports. psychiatryonline.org One small clinical study in 2012 found no evidence that this compound lowered apathy, while a 2013 trial suggested improvements in attention and cognitive state. psychiatryonline.org Two recent clinical trials have shown that methylphenidate, another stimulant, might improve attention and apathy among Alzheimer's patients, providing some rationale for potential beneficial properties of this compound. psychiatryonline.org However, one very small trial of this compound in Alzheimer's disease found insufficient evidence to determine its effect on apathy. cochrane.org

Parkinson's Disease (PD)

This compound has been investigated for its potential role in managing symptoms of Parkinson's Disease, particularly excessive daytime sleepiness and fatigue. Parkinson's disease involves brain inflammation and damage to dopamine-producing neurons. medicalnewstoday.com this compound may offer anti-inflammatory and brain protection benefits that could potentially slow or even reverse the progression of Parkinson's, although the data from these studies are inconclusive. medicalnewstoday.com In animal models of brain inflammation similar to that in Parkinson's, this compound has helped reduce or reverse inflammation. medicalnewstoday.com A 2020 study in mice found that the drug may promote more dopamine (B1211576) in the brain, reduce inflammation, and prevent neurological damage. medicalnewstoday.com

Studies assessing this compound for excessive daytime sleepiness in PD have yielded mixed results. Two small, crossover, double-blind randomized controlled trials (RCTs) found a positive effect of this compound on daytime sleepiness, while one larger double-blind RCT found no significant improvement as assessed by the Epworth Sleepiness Scale (ESS). cambridge.org A meta-analysis of these trials suggested that this compound significantly decreased sleepiness. cambridge.org An open-label study further supported these findings. cambridge.org However, a small, double-blind, placebo-controlled pilot study found that this compound use did not significantly improve Parkinson's disease-related fatigue. cambridge.org While this compound may improve subjective sleep perception in PD patients, it may not lead to an actual improvement in objective sleep parameters. cambridge.org

Multiple Sclerosis (MS)-Related Fatigue

Here is a summary of selected research findings on this compound for MS-Related Fatigue:

Study TypeOutcome Measure (Fatigue)This compound Effect vs. PlaceboStatistical Significance
Review of published dataMFIS, ESSSignificant ReductionYes
Review of published dataFSSNo Significant DifferenceNo
Meta-analysisOverall FatigueSignificant ReductionYes
RCT (this compound vs. CBT vs. Combination)MFISClinically Meaningful Reduction (similar across groups)No Significant Difference Between Groups multiplesclerosisnewstoday.com
Other Neurodegenerative Conditions

This compound's potential therapeutic effects have also been explored in other neurodegenerative conditions. Preclinical studies suggest a potential neuroprotective effect of this compound in neurodegenerative diseases. researchgate.net There is unequivocal evidence of an anti-inflammatory effect of this compound in experimental animal models of brain inflammation and neurodegenerative disorders, including brain ischemia and amyotrophic lateral sclerosis. sci-hub.se, nih.gov this compound acts on resident glial cells and infiltrating immune cells, negatively affecting both innate and adaptive immune responses in the brain. nih.gov Given the role of cellular infiltration and microglia activation in a number of neurological and neurodegenerative disorders, further research is warranted to address the effect of this compound treatment on the progression of these diseases. sci-hub.se this compound has been reported to have potential therapeutic use in alleviating fatigue in several neurological and neurodegenerative diseases. nih.gov

Traumatic Brain Injury (TBI) and Closed-Head Brain Injury

Excessive daytime sleepiness (EDS) and fatigue are common and often debilitating symptoms following traumatic brain injury (TBI). neurology.org, nih.gov this compound has been investigated as a potential treatment for these sequelae. A prospective, double-blind, randomized, placebo-controlled pilot study in 20 patients with TBI who had fatigue or EDS (or both) found that EDS improved significantly in patients treated with this compound compared with the placebo group. neurology.org Similarly, the ability to stay awake on the maintenance of wakefulness test improved only in the this compound group. neurology.org However, this compound had no impact on posttraumatic fatigue in this study. neurology.org This study provided Class I evidence that this compound (100–200 mg daily) improves posttraumatic EDS compared with placebo, but does not improve posttraumatic fatigue. neurology.org

A systematic review and meta-analysis examining the efficacy and safety of this compound or arthis compound in post-TBI persons experiencing EDS included data from three randomized controlled trials. tandfonline.com In those treated with this compound (dose range: 100–400 mg) or arthis compound (dose range: 150–250 mg), the mean ESS score was decreased in comparison with placebo. tandfonline.com This meta-analysis concluded that this compound/arthis compound was effective in improving EDS after TBI compared with placebo. tandfonline.com

Experimental studies in rats have explored the effects of this compound on the neuroinflammatory response after TBI. A weight drop model was used to induce experimental TBI in rats, and the treatment group received this compound. minervamedica.it Rats treated with this compound after the trauma had a statistically significant higher Garcia Test Score, which assesses neurological status. minervamedica.it They also presented with increased evidence of anti-inflammatory and neuroprotective effects. minervamedica.it Decreased levels of biochemical parameters such as NSE, CASP3, and TBARS, which are indicators of neuronal damage and oxidative stress, were observed with statistical significance. minervamedica.it These findings support the notion that this compound may be beneficial in decreasing mortality and morbidity after TBI through anti-inflammatory, anti-oxidative, and neuroprotective effects. minervamedica.it

Apathy is another common sequela of TBI. researchgate.net There is limited empirical evidence for effective treatments for post-TBI apathy. researchgate.net However, case reports suggest the potential effectiveness of this compound in treating post-TBI apathy. researchgate.net this compound activates the anterior cingulate cortex, which is associated with cognitive improvement, and there is a strong association between apathy and disruption of the cortico-basal ganglia loop involving this area. researchgate.net this compound may have unexplored benefits in improving apathy through activation of the anterior cingulate cortex. researchgate.net

Here is a summary of selected research findings on this compound for TBI:

Study TypeCondition StudiedOutcome MeasuredThis compound Effect vs. PlaceboStatistical Significance
Pilot RCTTBI with Fatigue/EDSExcessive Daytime Sleepiness (EDS)ImprovedSignificant neurology.org
Pilot RCTTBI with Fatigue/EDSFatigueNo ImpactNot Significant neurology.org
Pilot RCTTBI with Fatigue/EDSAbility to Stay Awake (MWT)ImprovedSignificant neurology.org
Meta-analysis of RCTsPost-TBI EDSExcessive Daytime Sleepiness (ESS Score)DecreasedSignificant tandfonline.com
Experimental Study (Rats)Experimental TBINeurological Status (Garcia Test Score)Higher ScoreSignificant minervamedica.it
Experimental Study (Rats)Experimental TBIAnti-inflammatory and Neuroprotective EffectsIncreased EvidenceSignificant minervamedica.it
Experimental Study (Rats)Experimental TBIBiochemical Markers (NSE, CASP3, TBARS)Decreased LevelsSignificant minervamedica.it
Review of Case ReportsPost-TBI ApathyApathyPotential Effectiveness-

Psychiatric Disorders

This compound has been used experimentally to treat various psychiatric disorders, including ADHD, mood disorders, schizophrenia, and substance dependence. nih.gov, researchgate.net Compared to placebo, this compound has shown positive but mainly variable results on different clinical and cognitive measures in these conditions. nih.gov, researchgate.net The effects can appear rapidly, within a week, and tend to stabilize over time. nih.gov

In the context of psychiatric disorders, this compound is particularly successful in treating ADHD, depression, and cocaine dependence on measures of attention and hyperactivity, fatigue, and cocaine use, respectively. nih.gov, researchgate.net this compound administration has resulted in cognitive improvement in patients with attention-deficit hyperactivity disorder, major depression, and schizophrenia. psychiatryonline.org

For patients with bipolar disorder, there are data suggesting that this compound is an effective adjunct for depressive symptoms, though primarily to assist with sleep problems. psychiatryonline.org Researchers are also beginning to explore this compound's cognitive effects in these patients. psychiatryonline.org

In schizophrenia, research has shown that this compound can enhance cognitive function and has potential to enhance real-life functioning and reduce negative symptoms. scirp.org A systematic review of the effects of this compound on cognition and emotion in schizophrenia found that it improves cognitive functions, including pro-mnemonic effects and problem-solving improvements, and enhances emotional processing. scirp.org Evidence reviews have concluded that improvements in cognitive functions induced by this compound could have a beneficial effect on broader aspects of patients' lives, including functional outcomes, quality of life, and well-being. scirp.org However, some of these findings were based on small RCTs. scirp.org A systematic review on the effects of this compound on the negative symptoms of schizophrenia found that it reduces negative symptoms for some cohorts and is generally safe and well-tolerated without worsening other symptom dimensions. scirp.org

Further placebo-controlled trials with longer follow-up periods and larger sample sizes are needed to ensure the safety and refine the area of efficacy of this compound in psychiatric disorders. nih.gov, researchgate.net

Attention Deficit Hyperactivity Disorder (ADHD) in Adults and Children

Research indicates that this compound may hold potential as a treatment for Attention Deficit Hyperactivity Disorder (ADHD) in both children and adults. Studies have shown that this compound can lead to improvements in ADHD symptoms when compared to placebo. For instance, several trials involving children and adolescents with ADHD demonstrated consistent reductions in symptom ratings with this compound treatment. Mean reductions in symptom ratings, measured using the ADHD-Rating Scale-IV school version, ranged from 15.0 to 19.7, compared to 7.3 to 10.1 for placebo in these studies. nih.govdroracle.ai this compound has also been observed to improve cognitive function in individuals with ADHD, with significant improvements noted in primary outcome measures used to assess the condition. droracle.ai Some research suggests that this compound might offer advantages over existing ADHD therapies, such as once-daily administration and potentially fewer reinforcing properties than traditional stimulants. nih.govdroracle.ai While this compound is not approved by the FDA for the treatment of ADHD, some studies have shown it to be effective in pediatric trials. researchgate.net However, due to the risk of serious rash, including Stevens-Johnson Syndrome, this compound is not FDA-approved for ADHD. droracle.aidroracle.ai Further research, including rigorous comparative studies with current first-line treatments, is needed to fully establish its role in ADHD treatment. nih.govdroracle.ai

Mood Disorders

This compound has been investigated as an adjunctive therapy for certain mood disorders, particularly in cases where fatigue and excessive sleepiness are prominent symptoms.

Bipolar Depression (as adjunctive therapy)

This compound has been evaluated as an adjunctive treatment for bipolar depression, a phase often characterized by excessive sleepiness and fatigue. A placebo-controlled study involving patients with bipolar depression inadequately responsive to a mood stabilizer (with or without concomitant antidepressant therapy) showed that the baseline-to-endpoint change in the Inventory of Depressive Symptoms—Clinician Rated (IDS) score was significantly greater in the this compound group compared to the placebo group. psychiatryonline.orgpsychiatryonline.org Improvement in depressive symptoms was observed as early as week 2 and maintained throughout the 6-week study. psychiatryonline.org Both response and remission rates were significantly higher in the this compound group (44% and 39%, respectively) compared to the placebo group (23% and 18%). psychiatryonline.orgpsychiatryonline.org A systematic review and meta-analysis of randomized controlled trials indicated that adjunctive stimulant and stimulant-like drugs, including this compound, were more likely to induce remission from an episode of resistant bipolar depression compared to placebo. cambridge.org Studies suggest that this compound may improve depressive symptoms in bipolar disorder without inducing manic episodes. psychiatryonline.orgumk.pl

Table 1: Summary of this compound as Adjunctive Therapy in Mood Disorders

DisorderPatient PopulationKey FindingsSource(s)
Major Depressive DisorderPartial responders to antidepressants with fatigue/sleepiness.Significant improvements in depression and fatigue scores. nih.gov Improved overall depressive symptoms, wakefulness, and reduced fatigue. nih.gov nih.govnih.govpsychiatrist.compsychiatrist.com
Bipolar DepressionInadequately responsive to mood stabilizers, with excessive sleepiness and fatigue.Significant improvement in depressive symptoms, higher response and remission rates. psychiatryonline.orgpsychiatryonline.org May improve symptoms without inducing mania. umk.pl psychiatrist.compsychiatryonline.orgpsychiatryonline.orgcambridge.orgumk.pl
Apathy in Psychiatric Contexts

Apathy, characterized by diminished motivation, is a common symptom in various psychiatric and neurological disorders. Research into the use of this compound for apathy in psychiatric contexts has yielded mixed results. While some case reports have suggested potential effectiveness in treating apathy, particularly in patients with depression and dementia, larger controlled studies have not consistently demonstrated a significant benefit. psychiatrictimes.comresearchgate.net For example, a randomized, double-blind, placebo-controlled trial of this compound for apathy in individuals with mild-to-moderate Alzheimer's disease did not find a significant additional reduction in apathy with this compound compared to placebo. nih.gov Both groups in this study showed reductions in apathy, suggesting a possible placebo effect. nih.gov A review noted that several randomized controlled trials of this compound for apathy, primarily in schizophrenia, had null findings, suggesting it may be an ineffective treatment for apathy. osf.io

Schizophrenia

This compound has been explored for its potential to address certain symptom domains in schizophrenia, particularly cognitive impairment and negative symptoms.

Cognitive Impairment in Schizophrenia

Table 2: Research Findings on this compound for Cognitive Impairment in Schizophrenia

Cognitive DomainResearch FindingsSource(s)
Executive FunctioningSome studies suggest potential improvement. nih.gov nih.gov
Attentional PerformanceSome studies suggest potential improvement. nih.gov nih.gov
Overall CognitionMeta-analysis suggests a small but significant effect. cambridge.org Reviews support enhancement of various cognitive functions. scirp.org cambridge.orgscirp.org
Consistency of FindingsInconsistent across studies; influenced by factors like test battery. ucl.ac.ukcambridge.org ucl.ac.ukcambridge.org
Clinical IndicationNo current clear clinical indication based on available evidence; need for higher quality trials. cambridge.org cambridge.org
Negative Symptoms of Schizophrenia

Negative symptoms of schizophrenia, such as avolition, anhedonia, alogia, asociality, and affective flattening, are core features of the disorder that significantly impact functional outcomes and are often resistant to existing pharmacotherapies. Research has explored this compound as a potential adjunctive treatment for these symptoms.

Some studies have suggested that this compound might improve negative symptoms and cognitive function in patients with schizophrenia brieflands.com. However, findings in this area have been inconsistent brieflands.com. A systematic review of this compound's effects on the negative symptoms of schizophrenia indicated that it reduced negative symptoms for some groups of patients scirp.org. This review also reported that this compound was generally safe and well-tolerated and did not worsen other symptom dimensions scirp.org.

Conversely, other studies have not found this compound to significantly improve global negative symptoms as measured by standardized scales like the Scale for the Assessment of Negative Symptoms (SANS) researchgate.netnih.gov. For example, one randomized, double-blind, placebo-controlled study involving 20 subjects with schizophrenia or schizoaffective disorder found no significant improvement in global negative symptoms with this compound treatment over 8 weeks researchgate.net. Similarly, a review of studies up to January 2008 found that neither of two reviewed studies demonstrated this compound to improve negative symptoms of schizophrenia nih.govpsychiatrist.com.

Several reasons have been proposed for the inconsistent findings regarding this compound's effect on negative symptoms, including small sample sizes in some studies, insufficient statistical power, and methodological differences between trials brieflands.comnih.gov.

Substance Use Disorders

This compound has garnered interest as a potential pharmacotherapy for substance use disorders, particularly those involving psychostimulants, due to its wakefulness-promoting and cognitive-enhancing effects, and its distinct pharmacological profile compared to traditional stimulants frontiersin.orgresearchgate.net.

Cocaine Addiction and Dependence

Cocaine addiction is a chronic relapsing disorder with no FDA-approved medications for treatment recoveryanswers.orgnih.gov. This compound has been investigated as a potential treatment option. Preclinical and clinical studies have explored its effects on cocaine use and associated behaviors frontiersin.orgresearchgate.net.

Some clinical trials have shown promising results, suggesting that this compound may be effective in reducing cocaine use and promoting abstinence in certain populations recoveryanswers.orgnih.gov. A randomized, controlled pilot study in patients with "pure" cocaine dependence (lacking other substance dependence except nicotine) reported that patients treated with this compound attained significantly more cocaine abstinence and longer periods of abstinence compared to placebo nih.gov. Another trial found that among cocaine-dependent patients not also dependent on alcohol, this compound was superior to placebo at promoting abstinence from cocaine, and craving for cocaine was attenuated findings.org.uk. This study also noted that this compound patients were more likely to perceive themselves as very much improved findings.org.uk.

The potential mechanisms underlying this compound's effects on cocaine addiction may involve its influence on dopamine and glutamate (B1630785) systems frontiersin.orgaddictioncounselorce.com. This compound inhibits dopamine reuptake, leading to increased extracellular dopamine levels drugbank.com. Additionally, animal research suggests that this compound may reverse cocaine-induced neurochemical disruptions of glutamate and dopamine in the brain's reward centers addictioncounselorce.com. Some patients receiving this compound have reported that if they used cocaine, it did not produce the irresistible urge to use more, suggesting a possible attenuation of cocaine-induced euphoria researchgate.netnih.govaddictioncounselorce.com.

Nicotine (B1678760) Addiction

This compound has also been tested as a potential therapy for nicotine dependence, particularly given that nicotine deprivation symptoms like fatigue and attentional deficits can predict relapse nih.govresearchgate.net.

In a double-blind, placebo-controlled trial, this compound was tested as a novel therapy for nicotine dependence in treatment-seeking smokers nih.govresearchgate.net. The study found that end-of-treatment quit rates did not differ significantly between the this compound and placebo groups nih.govresearchgate.net. Furthermore, among non-abstainers, the daily smoking rate was higher in the this compound group compared to the placebo group nih.govresearchgate.net. This compound-treated participants also reported greater increases in negative affect and withdrawal symptoms nih.govresearchgate.net. These findings did not support the use of this compound for the treatment of nicotine dependence, and the trial was discontinued (B1498344) nih.govresearchgate.net. Another study similarly reported that this compound usage failed to increase abstinence rates for smoking cessation and increased the negative symptoms of smoking withdrawal examine.com.

While one human laboratory study suggested that combining this compound with nicotine replacement might offer complimentary effects on withdrawal symptoms, further research is needed to confirm this nih.gov. The current evidence from clinical trials does not support this compound as an effective smoking cessation aid researchgate.netexamine.com.

Mechanisms Underlying Low Abuse Potential

This compound is generally considered to have a low potential for abuse and dependence compared to traditional psychostimulants like amphetamine and cocaine frontiersin.orgwikipedia.orgnih.govcanadiancentreforaddictions.orgamericanaddictioncenters.orgmdpi.com. This is attributed to differences in its pharmacological profile and how it interacts with neurotransmitter systems, particularly dopamine drugbank.comwikipedia.orgcanadiancentreforaddictions.orgpsychiatryinvestigation.org.

This compound inhibits the reuptake of dopamine by binding to the dopamine reuptake pump, leading to an increase in extracellular dopamine drugbank.com. However, its effect on dopamine release and the pattern of brain activation differ from those of commonly abused stimulants researchgate.netpsychiatryinvestigation.org. Unlike amphetamine, this compound has very little influence on blood flow to the brain cortex and results in a different metabolic activation pattern psychiatryinvestigation.org. While traditional stimulants cause a rapid surge in dopamine levels, activating the brain's reward system intensely, this compound gradually increases dopamine levels by blocking reuptake, resulting in a more steady and controlled effect canadiancentreforaddictions.org. This slower mechanism is thought to contribute to its lower likelihood of dependence canadiancentreforaddictions.org.

Differences in Euphoric and Pleasurable Effects

A key factor in this compound's low abuse potential is its lack of significantly expressed pleasurable or euphoric effects compared to classical stimulants frontiersin.orgdrugbank.comwikipedia.orgnih.gov. Euphoria is often considered an indicator of a drug's potential for abuse wikipedia.org.

While this compound can produce psychoactive and subjective effects typical of stimulants, these are generally less intense than those produced by drugs like cocaine or amphetamine wikipedia.org. This compound does not induce a strong subjective feeling of pleasure or reward that is commonly associated with the intense well-being of euphoria wikipedia.org. This difference in the subjective experience is linked to how this compound affects dopamine pathways and the brain's reward system canadiancentreforaddictions.orgnorthpointrecovery.com. Studies suggest that this compound has a limited impact on the brain's reward system compared to highly addictive drugs canadiancentreforaddictions.org. Although some reports suggest this compound can increase dopamine in certain brain areas, the activated areas may be more restricted compared to the diffuse activation seen with amphetamine psychiatryinvestigation.org. This difference in the anatomical pattern of brain activation may also contribute to the reduced euphoric effects and lower abuse potential psychiatryinvestigation.org.

Despite its generally low abuse potential, it is important to note that rare cases of this compound dependence have been reported, sometimes in individuals with pre-existing psychiatric conditions or a history of substance abuse mdpi.compsychiatryinvestigation.org. However, this compound has not been observed to promote overuse or misuse in the same way as commonly abused stimulants, even in individuals with a history of cocaine addiction wikipedia.org.

Behavioral Sensitization and Cross-Sensitization Studies

Behavioral sensitization is a phenomenon characterized by an augmented behavioral response following repeated, intermittent exposure to a drug. This is often used in research to understand the neurochemical mechanisms involved in the plasticity of the dopaminergic system, which is implicated in the reinforcing effects and craving associated with drugs of abuse. frontiersin.org Studies have utilized behavioral sensitization models to investigate the effects of this compound.

Research has demonstrated that this compound can induce behavioral sensitization in animal models under repeated treatment protocols, two-injection protocols, and rapid-onset paradigms. frontiersin.org Furthermore, this compound has been shown to induce cross-sensitization with the behavioral effects of cocaine in these same paradigms. frontiersin.org This suggests that this compound may interact with similar neurobiological pathways involved in the response to certain psychostimulants.

Studies have also explored the mechanisms underlying this compound-induced behavioral sensitization. Findings suggest that the dopaminergic system plays a role, with research indicating that the behavioral sensitization induced by repeated this compound administration could be reduced by a challenge injection of a D1/D2 receptor antagonist. frontiersin.org This aligns with mechanisms previously observed for other psychostimulant drugs. Investigations into rapid-onset behavioral sensitization to this compound in mice have shown that dopamine D1 and D2 receptor antagonists can block the acute locomotor effects of this compound and prevent the development of rapid-onset sensitization. frontiersin.org Specifically, a D1 antagonist was found to be effective at inhibiting the expression of locomotor sensitization to this compound. frontiersin.org

While some studies indicate that repeated d-amphetamine treatment may not induce cross-sensitization to this compound, other research suggests that this compound can elicit a sensitized response in animals with prior exposure to cocaine. wmich.eduresearchgate.net This indicates that this compound may activate pathways that are sensitized by cocaine. researchgate.net

Interactive Table 1: Summary of Select Behavioral Sensitization and Cross-Sensitization Findings

Study TypeAnimal ModelStimulus/TreatmentObserved EffectKey Finding
Behavioral SensitizationRodentsRepeated this compoundInduction of behavioral sensitizationOccurs under various protocols (repeated, two-injection, rapid-onset). frontiersin.org
Cross-SensitizationRodentsThis compound + CocaineCross-sensitization with cocaine behavioral effectsObserved in multiple paradigms. frontiersin.org
Mechanism InvestigationRatsThis compound + D1/D2 antagonistReduction of sensitizationSuggests involvement of dopaminergic mechanisms. frontiersin.org
Rapid-Onset SensitizationMiceThis compound + DA antagonistsBlockade of sensitization development/expressionHighlights role of dopamine receptors, particularly D1. frontiersin.org
Cross-SensitizationMiceThis compound + Cocaine historyElicitation of sensitized responseIndicates activation of cocaine-sensitized pathways. researchgate.net

Fatigue Syndromes

Fatigue is a prevalent and often debilitating symptom associated with various medical conditions. This compound has been investigated for its potential to mitigate fatigue in several contexts, including cancer and chronic fatigue syndrome.

Cancer-Related Fatigue

Cancer-Related Fatigue (CRF) is a distressing symptom that impacts a significant majority of cancer patients during and after treatment, affecting their psychosocial functioning and quality of life. nih.gov Research has explored the efficacy of this compound in managing CRF.

A multicenter, randomized, double-blind, placebo-controlled Phase III clinical trial examined the effect of this compound on patient-reported fatigue in cancer patients undergoing chemotherapy. nih.gov The study included 631 evaluable patients. nih.gov Analysis revealed a significant interaction between the treatment condition (this compound vs. placebo) and baseline fatigue severity. nih.gov Patients who presented with severe baseline fatigue demonstrated a benefit from this compound, while those with mild or moderate fatigue did not. nih.gov this compound did not show a statistically significant effect on depression in this trial. nih.gov

Further interpretation of these findings suggests that this compound may be particularly useful in controlling CRF in patients experiencing high levels of fatigue. nih.gov For instance, in the aforementioned Phase III trial, patients categorized with severe fatigue at baseline showed a statistically significant improvement in fatigue scores with this compound compared to placebo. nih.gov

While some studies, like the Phase III trial, have shown promise for this compound in severe CRF, other research has yielded mixed results. A randomized, placebo-controlled trial in patients with non-small cell lung cancer with fatigue did not find a significant effect of this compound on CRF, noting a clinically significant placebo effect in both groups. ascopubs.org

Interactive Table 2: Select Clinical Trial Data on this compound for Cancer-Related Fatigue

Study DesignPatient PopulationBaseline Fatigue SeverityThis compound Effect on FatigueKey Outcome
Phase III RCT (N=631 evaluable patients) nih.govCancer patients receiving chemotherapyMild, Moderate, SevereBeneficial in Severe CRFSignificant interaction; benefit seen only in patients with severe fatigue. nih.gov
RCT (N=160 evaluable patients) ascopubs.orgPatients with NSCLC and fatigueNot specifiedNo significant effectNo difference between this compound and placebo on fatigue scores. ascopubs.org
Prospective RCT (N=80) tandfonline.comCancer patients with moderate/severe fatigueModerate/SevereMarginally superior to dexamethasone (B1670325)Both drugs improved fatigue, but this compound showed marginal superiority. tandfonline.com

A prospective randomized controlled study comparing this compound and dexamethasone in cancer patients with moderate or severe fatigue found that both agents were efficacious in managing fatigue and improving quality of life. tandfonline.com this compound was found to be marginally superior in treating CRF and several domains of quality of life compared to dexamethasone. tandfonline.com

Chronic Fatigue Syndrome (CFS)

Chronic Fatigue Syndrome (CFS), also known as Myalgic Encephalomyelitis (ME), is a complex and debilitating condition characterized by persistent and unexplained fatigue. Research into the use of this compound for CFS has been limited.

According to one source, this compound was not recommended for general use in ME/CFS by a guideline committee due to a lack of robust evidence on safety and efficacy from clinical trials. meassociation.org.uk

Other Clinical Applications

Beyond fatigue syndromes, this compound has been explored for its potential in other clinical scenarios.

Post-anesthetic Sedation

Recovery from general anesthesia can often involve residual sedation, drowsiness, fatigue, and a lack of energy that may persist for hours or even days. researchgate.netdoi.org this compound has been investigated as a potential intervention to improve recovery in the post-anesthesia period.

Studies have evaluated the effect of single doses of this compound in patients recovering from general anesthesia. In one prospective, randomized, double-blind study involving 34 subjects, patients in the placebo group reported significantly more postoperative fatigue, exhaustion, and a greater degree of feeling worn out compared to those who received this compound. researchgate.netdoi.org A significantly higher percentage of patients in the placebo group reported moderate to severe fatigue. researchgate.netdoi.org Patients receiving this compound more frequently expressed themes of "alertness" and "energy". researchgate.netdoi.org These findings suggest that this compound can significantly reduce fatigue and improve feelings of alertness and energy in postoperative patients. researchgate.netdoi.org

Research has also explored the use of this compound in critically ill patients to improve wakefulness and cognitive function. Some data suggest that this compound may improve wakefulness in selected critically ill patients and encourage participation in physical therapy. preprints.org One study indicated that this compound was associated with decreased time to reach consciousness, reduced ventilator time in the ICU, shorter length of stay in the ICU, and decreased duration of hospitalization in critically ill patients. preprints.org

However, not all studies on post-anesthetic recovery have shown a significant benefit. A double-blind, randomized, placebo-controlled pilot study investigating single-dose preoperative this compound for functional recovery after general anesthesia in patients with obstructive sleep apnea (B1277953) found no difference between the this compound and placebo groups on the primary outcome of post-anesthesia care unit length of stay. researchgate.net The trial was terminated for futility. researchgate.net

Interactive Table 3: Select Research Findings on this compound for Post-anesthetic Sedation

Study DesignPatient PopulationInterventionKey OutcomeFinding
Prospective, RCT (N=34) researchgate.netdoi.orgPatients recovering from general anesthesiaSingle dose this compound vs. PlaceboPostoperative fatigue, exhaustion, feeling worn out, alertness, energyThis compound group reported significantly less fatigue/exhaustion and more alertness/energy. researchgate.netdoi.org
Pilot RCT (N=102) researchgate.netPatients with OSA undergoing general anesthesiaSingle preoperative dose this compound vs. PlaceboPACU length of stay, functional recovery metricsNo significant difference in PACU length of stay or functional recovery. researchgate.net
Review of studies in critically ill patients preprints.orgCritically ill patientsThis compoundWakefulness, cognitive function, ICU outcomesSome data suggest improved wakefulness and potentially better ICU outcomes. preprints.org

Clinical Research Methodologies and Findings

Randomized Controlled Trials (RCTs) and Double-Blind Studies

Randomized controlled trials (RCTs) and double-blind studies are considered the gold standard for evaluating the efficacy of medical interventions. Several such trials have investigated modafinil's effects across various conditions characterized by excessive daytime sleepiness and cognitive impairment.

In a 9-week, randomized, placebo-controlled, double-blind trial involving 271 patients naive to This compound (B37608), treatment with this compound significantly improved objective measures of excessive daytime sleepiness (EDS) in patients with narcolepsy, as assessed by the Multiple Sleep Latency Test and the Maintenance of Wakefulness Test. researchgate.net Patient self-assessments of sleepiness using the Epworth Sleepiness Scale also showed significant improvement, and the Clinical Global Impression of Change indicated a significant reduction in illness severity. researchgate.net Nighttime sleep, monitored by nocturnal polysomnography, was not adversely affected compared to placebo. researchgate.net

Another multicenter randomized, double-blind, placebo-controlled study evaluated this compound in children and adolescents with ADHD. This compound significantly improved symptoms of ADHD after nine weeks compared to placebo, based on teacher and parent rating scales. bmj.com The mean score change on the ADHD-RS-IV School Version was -15.0 with this compound versus -7.3 with placebo, with a total effect size of 0.69. bmj.com

A double-blind crossover study involving patients with narcolepsy and idiopathic hypersomnia assessed the impact of this compound on real driving performance. oup.com Patients received either this compound (400 mg) or placebo for 5 days before a driving test. oup.com this compound led to a substantial reduction in the number of inappropriate line crossings and the standard deviation of the lateral position of the vehicle on the highway, confirming its beneficial effect on driving skills in these patient populations. oup.com this compound also significantly increased mean sleep latency on the Maintenance of Wakefulness Test. oup.com

In a randomized, double-blind, placebo-controlled trial investigating this compound as an adjunctive therapy for negative symptoms in schizophrenia, this compound treatment was associated with a greater rate and degree of global improvement compared to placebo, as measured by the Clinical Global Impressions-Improvement (CGI-I) score. psychiatrist.com However, this compound did not significantly improve global negative symptoms as measured by the Scale for the Assessment of Negative Symptoms (SANS). psychiatrist.com

Systematic Reviews and Meta-Analyses

Systematic reviews and meta-analyses synthesize findings from multiple studies to provide a more robust assessment of a treatment's efficacy.

A systematic review and meta-analysis assessing this compound's effectiveness in treating EDS associated with narcolepsy included 9 trials involving 1,054 patients. nih.gov The analysis found that this compound, compared to placebo, significantly reduced EDS as assessed by the Epworth Sleepiness Scale (weighted mean difference -2.73 points), the Multiple Sleep Latency Test (weighted mean difference 1.11 minutes), and the Maintenance of Wakefulness Test (weighted mean difference 2.82 minutes). nih.gov this compound also improved quality of life but did not significantly affect the number of cataplexy attacks per day. nih.gov

Another meta-analysis focused on this compound (or arthis compound) in patients with residual sleepiness despite continuous positive airway pressure (CPAP) for obstructive sleep apnea (B1277953) (OSA). ersnet.org Analyzing 10 trials with 1466 patients, the meta-analysis showed that this compound/arthis compound (B1684309) improved the Epworth Sleepiness Scale score by 2.2 points and the Maintenance of Wakefulness Test by 3 minutes over placebo. ersnet.org

A meta-analysis evaluating this compound for fatigue and EDS associated with neurological disorders included 10 RCTs. plos.org Results suggested a therapeutic effect of this compound on fatigue in traumatic brain injury (TBI), but a beneficial effect on fatigue was not confirmed in pooled studies of Parkinson's disease (PD) or multiple sclerosis (MS). plos.org A clear beneficial effect of this compound on EDS was demonstrated in patients with PD, but not with MS and TBI. plos.org

Neuroimaging Studies (e.g., fMRI)

Neuroimaging techniques like functional magnetic resonance imaging (fMRI) are used to investigate the effects of this compound on brain activity and connectivity.

Functional neuroimaging studies have examined this compound's impact on information processing related to executive cognition and emotional behavior. nih.gov In healthy volunteers, this compound (100 mg/day for 7 days) significantly decreased amygdala reactivity to fearful stimuli during an emotion information-processing task. nih.gov During executive cognition tasks (working memory and variable attentional control), this compound reduced BOLD signals in the prefrontal cortex and anterior cingulate. nih.gov

Another fMRI study in healthy elderly individuals assessed the effects of a single dose of this compound (100 mg) on functional connectivity (FC). frontiersin.org Using a resting-state fMRI approach, the study found that this compound promoted enhanced centrality of the bilateral primary visual cortex. frontiersin.org It also revealed increased functional connectivity between the visual cortex and specific cerebellar and frontal regions. frontiersin.org

A pharmacological resting state fMRI study in healthy young subjects reported that a single dose of this compound enhanced fluid reasoning and affected resting state activity in the Fronto Parietal Control and Dorsal Attention networks. plos.org Analysis of FC using a seed-based approach revealed increased FC between the right posterior insula and the putamen, the superior frontal gyrus, and the anterior cingulate cortex after this compound administration. plos.org These modifications were considered consistent with the drug's cognitive enhancing properties. plos.org

In a single case study of a narcolepsy patient, fMRI results showed atypical activation during memory encoding off this compound, with frontal lobe hypoactivity and hippocampal hyperactivity. cognitivefxusa.com On this compound, brain regions showed more normalized activation. cognitivefxusa.com

Electrophysiological Studies (e.g., EEG)

Electrophysiological studies, such as those using electroencephalography (EEG), measure the electrical activity of the brain to understand how this compound affects wakefulness and cognitive processes.

Studies have examined the EEG effects of this compound compared to placebo and other stimulants. In a study of healthy volunteers undergoing sustained wakefulness, both this compound and d-amphetamine decreased power in the delta and theta 2 bands. nih.gov this compound was shown to increase power in the alpha 1 band, while d-amphetamine decreased it. nih.gov

In studies examining EEG differences in narcoleptic patients and normal controls, resting EEG showed differences in alpha 2, beta 1, beta 2, and beta 3 bands, with normal controls exhibiting greater power in these bands. nih.gov this compound treatment in the narcoleptic group increased the activity seen in these bands, suggesting that narcolepsy causes decreased alpha and beta activity, and this compound increases it. nih.gov

Electrophysiological investigations have demonstrated a neurophysiological basis for ADHD, and this compound has been explored in this context. bmj.com Studies using EEG could help clarify this compound's mechanism in patients with ADHD by examining its specificity in normalizing typical ADHD EEG profiles. bmj.com

In a study on patients with obstructive sleep apnea during CPAP withdrawal, this compound administration increased awake EEG activation, characterized by increased alpha/delta and fast ratios. oup.com This increased EEG activation correlated with improved performance on tasks like a driving simulator and a psychomotor vigilance test. oup.com

Research in a mouse model of Huntington's disease (R6/2 mice) which exhibit sleep-wake and EEG changes similar to human patients, showed that acute this compound treatment increased wakefulness and restored non-rapid eye movement sleep towards wild-type levels. nih.gov It also suppressed pathologically increased rapid eye movement sleep. nih.gov These effects were accompanied by decreased delta power, increased peak frequency of theta, and increased gamma power. nih.gov Chronic this compound treatment in these mice maintained wakefulness and caused a widespread suppression of power across EEG spectra, including a reduction in gamma power that is pathologically increased in R6/2 mice. nih.gov

Preclinical Animal Model Studies

Preclinical studies using animal models, primarily rodents and non-human primates, are crucial for investigating the underlying mechanisms of this compound and its effects on behavior and cognition in a controlled environment.

Scientists utilize this compound in animal models to gain a better understanding of its effects on the central nervous system. safepaw.com Rodents, for instance, have been used to investigate how this compound influences dopamine (B1211576) levels, alertness, learning, and behavior under various neurological conditions. safepaw.com

Rodent Models of Cognition and Wakefulness

Rodent models are widely used to study the effects of this compound on cognition and wakefulness. In rats and mice, this compound has been shown to increase activity levels, improve response accuracy in memory tasks, and reduce the need for sleep following sleep deprivation. safepaw.com Some studies have employed this compound to test recovery from anesthesia or as a model for understanding ADHD-like symptoms. safepaw.com

Studies using microdialysis in rats have shown that cortical levels of serotonin (B10506) (5-HT), dopamine (DA), and norepinephrine (B1679862) (NE) increased in the hour following this compound administration, with 5-HT remaining elevated for several hours. nih.gov In the hypothalamus, only NE release was enhanced by this compound. nih.gov

Research in mice lacking the dopamine transporter (DAT) suggests that the DAT is involved in the wake-promoting effects of this compound, as these mice are nonresponsive to these effects. openaccessjournals.com Studies using markers of neuronal activation have indicated only weak dopaminergic activity for this compound compared to CNS stimulants. openaccessjournals.com

In a comparative study in Wistar albino rats using a T-Maze, the this compound group showed statistically significant improvement in the number of correct alternations compared to the caffeine (B1668208) group, performing almost as well as a group treated with rivastigmine, a known cognition enhancer. biomedpharmajournal.org

Studies in rodent models of Huntington's disease have investigated this compound's potential for treating sleep-wake disturbances. nih.gov Acute and chronic this compound administration in R6/2 mice showed effects on wakefulness, NREMS, REMS, and EEG spectral power, including a reduction in pathologically increased gamma power with chronic treatment. nih.gov

Non-Human Primate Studies

Research on this compound in non-human primates is more limited but provides valuable insights, particularly regarding its effects on vigilance and attentional performance, and its interaction with the dopaminergic system. safepaw.com

Studies in rhesus monkeys have examined the behavioral effects of this compound, including its discriminative stimulus effects and its impact on cocaine-maintained operant responding. researchgate.net this compound dose-dependently substituted for cocaine in a majority of monkeys trained to discriminate cocaine from saline. researchgate.netku.edu Chronic this compound treatment selectively reduced responding maintained by intermediate and peak reinforcing doses of cocaine, but not by higher doses. researchgate.netku.edu These findings suggest that this compound shares discriminative stimulus effects with cocaine and can reduce cocaine self-administration in this model. researchgate.netku.edu

Positron emission tomography (PET) studies in non-human primates have shown that this compound displaces the dopamine transporter (DAT) ligand WIN 35,428. frontiersin.org this compound was found to occupy DAT at clinically relevant doses in non-human primates, suggesting therapeutic potential in humans. researchgate.net There is also some evidence that this compound binds to the norepinephrine transporter (NET) in addition to the DAT, with PET studies showing displacement of a radiolabeled NET ligand in the monkey thalamus. frontiersin.org

Ethical and Societal Considerations in Modafinil Research

Off-Label Use and Cognitive Enhancement in Healthy Individuals

The off-label use of modafinil (B37608) by healthy individuals seeking to improve cognitive function is widely reported. Despite this popularity, the precise mechanisms by which this compound influences cognitive processes in healthy, non-sleep-deprived individuals are not fully understood and require thorough investigation. tandfonline.com

Research into the cognitive-enhancing effects of this compound in healthy individuals has yielded mixed results. Some studies suggest that this compound may improve performance on complex tasks, such as those involving executive function, including decision-making and planning. alzdiscovery.orgpsychiatryonline.org A meta-analysis indicated that this compound could confer some cognitive benefits in non-sleep-deprived individuals, particularly in areas of executive function. psychiatryonline.org Other studies have shown improvements in vigilance, alertness, working memory, recognition memory, spatial planning, logical reasoning, and problem-solving in healthy individuals. researchgate.net

However, it is important to note that some research has found no cognitive-enhancing effects of this compound on certain tasks, such as simple attention, verbal working memory, and cognitive flexibility, particularly in individuals with high baseline performance. alzdiscovery.org Some findings even suggest that this compound might increase perceived judgment and confidence in performing tasks without actually improving performance, or could potentially have negative effects on higher-order cognitive processes in healthy individuals. tandfonline.com For instance, one study found that this compound increased response latency in a task sensitive to prefrontal executive function without enhancing accuracy, and a trend towards more errors was observed in the this compound group. tandfonline.com

The reported use of this compound for cognitive enhancement extends to various populations, including students and academics, sometimes with the aim of improving academic performance. tandfonline.comresearchgate.net A poll at the University of Cambridge found that a significant percentage of respondents reported using cognitive-enhancing medications for non-medical purposes, with this compound being the most frequently mentioned. researchgate.net

Potential Misuse and Abuse Potential

The potential for misuse and abuse of this compound is a subject of ongoing discussion and research. This compound is classified as a Schedule IV controlled substance in the U.S., indicating a low potential for abuse and dependence. therecoveryvillage.com

Studies investigating the abuse potential of this compound have compared it to known stimulants like methylphenidate. While subjects in one study reported liking the effects of both this compound and methylphenidate, this compound did not produce a significant response on the Amphetamine Scale of the Addiction Research Center Inventory, suggesting a difference in subjective effects compared to amphetamine-like agents. nih.gov Preclinical data also suggest that this compound's mechanism of action is distinct from amphetamine-like drugs and may lack their abuse potential. hps.com.au

However, some research indicates that this compound blocks dopamine (B1211576) transporters and increases dopamine levels in the nucleus accumbens, actions that have been associated with the abuse potential of other stimulants. medscape.com This finding highlights the need for awareness regarding the potential for misuse, particularly in unsupervised settings among healthy individuals using the drug for cognitive enhancement. medscape.com While therapeutic use of this compound for approved conditions has not been associated with reported cases of abuse or dependence, its stimulant effects raise concerns about potential misuse, especially in individuals with a history of psychiatric disorders or substance abuse. therecoveryvillage.commdpi.com

Some studies suggest that this compound may have reinforcing effects, which could contribute to recreational use rather than solely increasing motivation for tasks. tandfonline.com The virtually insoluble nature of this compound in water makes injection difficult, which may reduce certain risks associated with intravenous drug use. hps.com.au

Ethical Implications of Performance Enhancement

The use of this compound for performance enhancement in healthy individuals raises several ethical considerations. The increasing use of cognitive-enhancing drugs by healthy people to improve work or academic performance is a contemporary issue. nih.govnih.gov This practice brings to the forefront questions about fairness and equity. If access to cognitive enhancers is not universal, it could exacerbate existing social disparities, giving an unfair advantage to those who can obtain and use these substances. nih.govhumanists.uk

The concept of using pharmacological agents to enhance normal human capabilities prompts a broader societal discussion about which forms of enhancement are acceptable and under what conditions. nih.govnih.gov Ethical concerns also include the potential for coercion in environments where there is pressure to enhance performance, and the unknown long-term effects of such use. nih.govhumanists.uk

This compound's effects on both "cold" cognition (e.g., attention, memory) and "hot" cognition (e.g., emotion recognition, task-related motivation) further complicate the ethical landscape, as altering motivational and emotional processes can have significant personal and social ramifications. nih.govnih.gov

Long-Term Safety and Tolerance in Chronic Use

Research into the long-term safety and the development of tolerance with chronic this compound use, particularly in healthy individuals, is an important area of investigation. While this compound has been shown to be effective and well-tolerated in long-term studies for approved conditions like narcolepsy, the data on chronic use specifically in healthy individuals for cognitive enhancement is less extensive. researchgate.netnih.govresearchgate.net

In patients with narcolepsy, long-term studies (up to 40 weeks) have generally shown that this compound maintains its effectiveness in reducing excessive daytime sleepiness, with no significant evidence of tolerance developing during these periods. researchgate.netnih.govconsensus.app Some studies in patient populations have reported no evidence of tolerance or dose escalation over extended use. consensus.app

However, there are some reports of tolerance developing in a subset of patients using this compound long-term, potentially requiring dose increases to achieve the same effects. consensus.apptandfonline.com Strategies such as drug holidays have been suggested to manage potential tolerance in clinical populations. consensus.app

For healthy individuals using this compound off-label, there is a recognized need for long-term studies to assess the safety and efficacy of chronic use. nih.govresearchgate.net While some sources suggest that this compound has relatively few side effects and no demonstrable abuse potential based on existing studies, the long-term consequences of sustained use in healthy brains are not fully understood. nih.govresearchgate.net No withdrawal symptoms are typically reported for therapeutic users, but the effects of chronic use in healthy individuals have not been specifically examined in long-term studies. researchgate.net

Data Table: Research Findings on this compound in Healthy Individuals

Study Type / FocusKey Findings in Healthy IndividualsCitation
Systematic Review of Cognitive EffectsMay improve performance on complex tasks (executive function, decision-making, planning). Mixed effects on simple tasks (attention, working memory, flexibility). alzdiscovery.orgpsychiatryonline.org alzdiscovery.orgpsychiatryonline.org
Meta-analysis of Cognitive EffectsConfers some cognitive benefits, particularly in executive function (decision making, planning). psychiatryonline.org psychiatryonline.org
Study on Motivation and PleasureIncreases subjective pleasure and confidence, but may not improve actual performance on higher-order cognitive tasks. tandfonline.com tandfonline.com
Study on Abuse Potential (vs. Methylphenidate)Subjects liked effects, but no significant response on Amphetamine Scale, suggesting different profile than amphetamine-like agents. nih.gov nih.gov
Review on Lifestyle Use and SafetyModerately enhances cognitive performance; studies indicate no demonstrable abuse potential and relatively few side effects, but long-term effects in healthy individuals need study. nih.govresearchgate.net nih.govresearchgate.net

Q & A

Q. What experimental design considerations are critical when investigating Modafinil's cognitive enhancement effects in healthy populations?

Methodological Answer:

  • Use double-blind, randomized controlled trials (RCTs) with placebo arms to minimize bias.
  • Control for confounders such as baseline cognitive performance, sleep quality, and caffeine intake .
  • Employ standardized cognitive assessment tools (e.g., n-back tests for working memory) and behavioral metrics (e.g., Epworth Sleepiness Scale for daytime sleepiness) .
  • Include both subjective (self-reported focus) and objective measures (reaction time, accuracy) to triangulate findings .

Q. How can researchers address ethical concerns when studying this compound as a cognitive enhancer in academic settings?

Methodological Answer:

  • Develop a framework aligned with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study justification .
  • Explicitly disclose risks of pharmacological enhancement in informed consent, including potential dependency and societal implications of "academic doping" .
  • Collaborate with institutional review boards (IRBs) to ensure compliance with ethical guidelines for human subjects research .

Q. What methodologies are recommended for assessing this compound's impact on dopamine (DA) neurotransmission?

Methodological Answer:

  • Use in vivo microdialysis to measure extracellular DA levels in brain regions like the nucleus accumbens (NAC) and shell (NAS) .
  • Pair neurochemical data with behavioral assays (e.g., conditioned place preference) to correlate DA changes with reward-related behaviors .
  • Control for dose-dependent effects (e.g., 100–400 mg/day) and administration timing relative to task performance .

Advanced Research Questions

Q. How should contradictory findings in this compound trials (e.g., efficacy in subgroups vs. general populations) be analyzed?

Methodological Answer:

  • Conduct post hoc subgroup analyses to identify moderators (e.g., baseline MA use frequency, CBT attendance) that may explain heterogeneity .
  • Apply Bonferroni corrections to adjust for multiple comparisons and reduce Type I errors .
  • Use meta-regression to explore cross-study variability in outcomes, such as differences in dosing protocols or participant demographics .

Q. What neuroimaging techniques are optimal for mapping this compound's effects on functional connectivity in cognitive networks?

Methodological Answer:

  • Employ resting-state fMRI to assess changes in default mode network (DMN) and frontoparietal control network (FPCN) connectivity .
  • Combine with task-based fMRI during executive function paradigms (e.g., Stroop test) to link connectivity shifts to performance improvements .
  • Validate findings using transcranial magnetic stimulation (TMS) to probe causal relationships between brain regions .

Q. How can researchers reconcile this compound's mixed results in enhancing creativity versus rote task performance?

Methodological Answer:

  • Design studies comparing divergent thinking tasks (e.g., alternate uses test) with convergent tasks (e.g., math problems) under this compound .
  • Control for baseline creativity levels and use blinded raters to score originality .
  • Measure neurotransmitter dynamics (e.g., DA, norepinephrine) to identify neurochemical predictors of creative enhancement .

Q. What statistical approaches are recommended for analyzing long-term this compound use in longitudinal studies?

Methodological Answer:

  • Apply mixed-effects models to account for individual variability in response trajectories .
  • Include washout periods to distinguish sustained effects from acute pharmacological actions .
  • Use survival analysis to evaluate dropout rates and adherence patterns in chronic use cohorts .

Data Contradictions and Replication Challenges

Q. Why do some studies report this compound's efficacy in narcolepsy but not in healthy populations?

Methodological Answer:

  • Differences may stem from ceiling effects in high-performing healthy subjects, where cognitive gains are marginal .
  • Prioritize stratified sampling by baseline performance (e.g., low vs. high working memory) to detect subgroup-specific benefits .
  • Replicate findings using standardized dosing (e.g., 200 mg/day) and task batteries across labs .

Q. How can researchers improve reproducibility in this compound trials given variability in outcome measures?

Methodological Answer:

  • Adopt consensus guidelines for cognitive assessment (e.g., NIH Toolbox) to harmonize metrics .
  • Publish detailed protocols in supplementary materials, including randomization sequences and blinding procedures .
  • Share raw data via repositories to enable reanalysis and meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Modafinil
Reactant of Route 2
Modafinil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.